molecular formula C17H13N3O5 B5160537 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide

Cat. No. B5160537
M. Wt: 339.30 g/mol
InChI Key: BZBLLAWEFXGVPJ-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide, commonly known as DNPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNPB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been found to play a critical role in DNA repair and cell death pathways.

Mechanism of Action

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide is an enzyme that plays a critical role in DNA repair and cell death pathways. Upon DNA damage, 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, which recruit DNA repair factors to the site of damage. However, excessive activation of 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide can lead to depletion of cellular NAD+ and ATP, resulting in cell death. DNPB inhibits 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide by binding to its catalytic domain, thereby preventing the synthesis of PAR chains and inducing cell death in cancer cells that are highly dependent on 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide for DNA repair.
Biochemical and Physiological Effects:
DNPB has been shown to induce cell death in cancer cells by inhibiting 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide, which plays a critical role in DNA repair and cell survival pathways. Moreover, DNPB has been found to reduce neuronal damage and improve functional recovery in animal models of traumatic brain injury and stroke. Additionally, DNPB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNPB is its potent inhibitory activity against 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide, which makes it a promising candidate for cancer therapy and neuroprotection. Moreover, DNPB has been found to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. However, one of the limitations of DNPB is its potential toxicity, as excessive inhibition of 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide can lead to depletion of cellular NAD+ and ATP, resulting in cell death. Therefore, careful optimization of the dose and duration of DNPB treatment is required to minimize toxicity.

Future Directions

There are several future directions for the research on DNPB. Firstly, further studies are needed to investigate the efficacy and safety of DNPB in clinical trials for cancer therapy and neuroprotection. Secondly, the molecular mechanism underlying the anti-inflammatory effects of DNPB needs to be elucidated. Thirdly, the potential use of DNPB as a tool for studying the role of 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide in DNA repair and cell death pathways needs to be explored. Finally, the development of novel 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide inhibitors with improved selectivity and safety profiles is warranted.

Synthesis Methods

DNPB can be synthesized by the reaction of 3-aminobenzoic acid with 2-nitrophenylhydrazine, followed by cyclization with acetic anhydride and oxidation with potassium permanganate. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.

Scientific Research Applications

DNPB has been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation. As a 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide inhibitor, DNPB can selectively induce cell death in cancer cells that are highly dependent on 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide for DNA repair. Moreover, DNPB has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. In the field of neuroprotection, DNPB has been found to reduce neuronal damage and improve functional recovery in animal models of traumatic brain injury and stroke. Additionally, DNPB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-15-8-9-16(22)19(15)12-5-3-4-11(10-12)17(23)18-13-6-1-2-7-14(13)20(24)25/h1-7,10H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLLAWEFXGVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide

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